2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Overview
Description
2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N3.HCl and a molecular weight of 189.69 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring structure . Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may act on various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
3(5)-substituted pyrazoles: These compounds have substitutions at the 3 or 5 positions of the pyrazole ring and may exhibit different biological activities and reactivity patterns.
Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are derived from pyrazoles and have unique structural and functional properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-6-8(4-5-9)7(2)11(3)10-6;/h4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLABBDYCYYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.